molecular formula C13H14N2O4 B019877 Ethyl 6-formylamino-5-methoxyindole-2-carboxylate CAS No. 119825-27-3

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

Cat. No. B019877
M. Wt: 262.26 g/mol
InChI Key: BXQGUJOZARLMQY-UHFFFAOYSA-N
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Description

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate belongs to a class of organic compounds known as indole derivatives. These compounds are characterized by their indole structure, a bicyclic configuration consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the Fischer indole synthesis, reductive amination, and various coupling reactions. For example, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds confirmed by IR, 1H NMR, and MS techniques (Chunshen Zhao et al., 2006).

Molecular Structure Analysis

Crystal and molecular structure studies are crucial for understanding the physical and chemical properties of compounds. For instance, the crystal and molecular structures of certain ethyl carboxylate compounds have been reported, highlighting the importance of single crystal X-ray diffraction data in confirming molecular structures (M. Kaur et al., 2012).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including acylation, bromination, and condensation reactions, which are instrumental in functionalizing the indole core for different applications. The reaction of ethyl acylindole-2-carboxylates with thallium trinitrate (TTN) illustrates the modification of indole compounds through Favorskii-type rearrangement and C2-ethoxycarbonyl group rearrangement (Masanobu Tani et al., 1994).

properties

IUPAC Name

ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGUJOZARLMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447359
Record name ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

CAS RN

119825-27-3
Record name ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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